3-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid
Overview
Description
3-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylpropan-1-amine; oxalic acid is a complex organic compound with a unique structure that combines a phenoxy group with a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylpropan-1-amine typically involves the reaction of 4-tert-butyl-2-methylphenol with an appropriate amine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. The exact reaction conditions, such as temperature and pressure, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of phenoxy derivatives.
Scientific Research Applications
3-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and cellular processes.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylpropan-1-amine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tri-tert-butylphenol
- 4-tert-butylphenol
- 2,4-di-tert-butylphenol
Uniqueness
3-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylpropan-1-amine is unique due to its specific structure, which combines a phenoxy group with a propan-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.C2H2O4/c1-6-10-18-11-7-12-19-16-9-8-15(13-14(16)2)17(3,4)5;3-1(4)2(5)6/h6,8-9,13,18H,1,7,10-12H2,2-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSMGOYFHPJGJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCNCC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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